Chloroethane

Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.

Chloroethane is the simplest and least toxic member of the class of chloroethanes, that is ethane in which a single hydrogen is substituted by a chlorine. A colourless gas at room temperature and pressure (boiling point 12℃), it is used as a mild topical anaesthetic to numb the skin prior to ear piercing, skin biopsies, etc., and is also used in the treatment of sports injuries. It was formerly used in the production of tetraethyllead. It has a role as a local anaesthetic, an antipruritic drug and an inhalation anaesthetic.

Ethyl chloride, or chloroethane, has a chemical formula C2H5Cl. It was commonly used in the production of tetraethyllead (TEL), which is an additive for gasoline. It was also used in other commerical applications as a chemical reagent. It is still used in the treatment of cellulose to make ethylcellulose for commercial products. Ethyl chloride is used as a diagnostic tool to detect a dead tooth with nonviable pulp.

Exposure to ethyl chloride may occur from the use of consumer products containing it. The acute (short- term) effects of ethyl chloride from inhalation exposure in humans consists of temporary feelings of drunkenness, and higher levels cause lack of muscle coordination and unconsciousness. The chronic (long-term) health effects resulting from exposure to air containing low levels of ethyl chloride in humans is not known. Some animal studies indicate effects on the lungs, liver, kidneys, and heart due to exposure to ethyl chloride via inhalation. No studies were located regarding carcinogenic effects following ethyl chloride inhalation exposure in humans. A study by the National Toxicology Program (NTP) indicated that inhaled ethyl chloride is carcinogenic in female mice and may be carcinogenic in rats. EPA has not classified ethyl chloride for carcinogenicity.

Chloroethane (Ethyl Chloride) can cause cancer according to The National Toxicology Program.

Chloroethane, also called ethyl chloride, is a colorless gas at room temperature and pressure, with a characteristically sharp odor. People can smell chloroethane in the air at levels above 4 parts chloroethane in a million parts of air by volume (ppm). It can be smelled in water at levels above 0.02 parts chloroethane in a million parts of water (ppm). In pressurized containers, chloroethane exists as a liquid. However, the liquid evaporates quickly when exposed to air. It catches fire easily and is very dangerous when exposed to heat or flame. Chloroethane does not occur naturally in the environment. It is present in the environment as a result of human activity. In the past, the largest single use for chloroethane was for the production of tetraethyl lead, which is a gasoline additive. However, production of chloroethane has decreased dramatically as a result of stricter government regulations controlling lead in gasoline. Other applications include use in the production of ethyl cellulose, dyes, medicinal drugs, and other commercial chemicals, and use as a solvent and refrigerant. It is used to numb skin prior to medical procedures such as ear piercing and skin biopsies, and it is used in the treatment of sports injuries. (L935)

A gas that condenses under slight pressure. Because of its low boiling point ethyl chloride sprayed on skin produces an intense cold by evaporation. Cold blocks nerve conduction. Ethyl chloride has been used in surgery but is primarily used to relieve local pain in sports medicine.

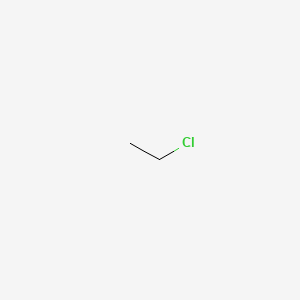

Structure

3D Structure

Properties

IUPAC Name |

chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020302 | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6% | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density) | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/59 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

75-00-3, 68411-72-3 | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethane, chloro derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U771ERWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-218 °F (NTP, 1992), -138.7 °C, -218 °F | |

| Record name | ETHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/565 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0267.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to Laboratory-Scale Chloroethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core laboratory-scale synthesis methods for chloroethane (ethyl chloride). The information presented herein is intended to assist researchers in selecting and implementing the most suitable synthetic route based on available starting materials, desired product purity, and reaction scale. This document outlines key methodologies, presents comparative quantitative data, and provides detailed experimental protocols and workflow visualizations.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for chloroethane in a laboratory setting is contingent on several factors, including precursor availability, desired yield and purity, and the reaction conditions achievable within the laboratory infrastructure. The following table summarizes the key quantitative parameters for the most common laboratory-scale synthesis methods.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Temperature | Reported Yield | Purity | Key Considerations |

| Groove's Process | Ethanol (B145695), Hydrochloric Acid | Anhydrous Zinc Chloride | Boiling mixture (approx. 130-145°C)[1][2] | Up to 96% (ethanol conversion)[2] | Up to 99.95%[2] | Requires a continuous stream of dry HCl gas. The catalyst is crucial for primary alcohols.[3][4] |

| Darzens Process | Ethanol, Thionyl Chloride | Pyridine (B92270) (or other base) | Room temperature to gentle reflux | Good to excellent | High (byproducts are gaseous) | Preferred method for high purity as SO₂ and HCl byproducts are easily removed.[5] Pyridine is used to neutralize the generated HCl.[4][5] |

| Free-Radical Halogenation | Ethane, Chlorine | UV light | Ambient | Variable (prone to over-chlorination) | Mixture of products | Difficult to control, leading to a mixture of mono- and polychlorinated ethanes.[6][7] 1,1-dichloroethane (B41102) is a common byproduct.[7] |

| Hydrochlorination | Ethene, Hydrogen Chloride | None (or Lewis acid for industrial scale) | Room temperature or slightly elevated | High | High (clean addition) | An electrophilic addition reaction that is highly specific for chloroethane, avoiding the byproducts seen in free-radical chlorination.[6][8][9][10] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Synthesis from Ethanol and Hydrochloric Acid (Groove's Process)

This method involves the reaction of ethanol with a continuous stream of dry hydrogen chloride gas, catalyzed by anhydrous zinc chloride.

Materials:

-

Ethanol (100 g, absolute)

-

Anhydrous zinc chloride (50 g)

-

Concentrated sulfuric acid

-

Source of dry hydrogen chloride gas (e.g., from a cylinder or a generator using NaCl and concentrated H₂SO₄)

-

Ice-salt mixture

Equipment:

-

Round-bottom flask with a gas inlet tube and a reflux condenser

-

Heating mantle

-

Two gas washing bottles

-

Receiving flask

-

Connecting tubing

Procedure:

-

Place 100 g of absolute ethanol and 50 g of anhydrous zinc chloride into the round-bottom flask.

-

Assemble the apparatus as shown in the workflow diagram below. The reflux condenser is connected to two sequential washing bottles, the first containing water and the second containing concentrated sulfuric acid to wash and dry the product gas.

-

The outlet of the second washing bottle is connected to a receiving flask cooled in an ice-salt bath to condense the chloroethane.

-

Heat the mixture in the round-bottom flask to boiling.

-

Pass a steady stream of dry hydrogen chloride gas through the boiling mixture via the gas inlet tube.

-

The gaseous chloroethane product will pass through the reflux condenser, be washed and dried in the washing bottles, and finally condense in the cooled receiving flask.

-

Continue the reaction until the desired amount of product is collected. The yield is reported to be nearly quantitative.[11]

-

Due to its low boiling point (12.3 °C), the collected chloroethane must be kept in a sealed container in a cooling bath.[11]

Method 2: Synthesis from Ethanol and Thionyl Chloride (Darzens Process)

This is often the preferred laboratory method due to the formation of gaseous byproducts, which simplifies purification.

Materials:

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Pyridine

Equipment:

-

Round-bottom flask with a dropping funnel and a reflux condenser

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Place the absolute ethanol in the round-bottom flask and cool it in an ice bath.

-

Add pyridine to the flask.

-

Slowly add thionyl chloride to the stirred ethanol-pyridine mixture from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then gently reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

The chloroethane can be collected by distillation into a cooled receiver. The use of pyridine neutralizes the HCl produced, preventing side reactions and driving the reaction to completion.[5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the different synthesis methods.

References

- 1. CN106831315B - Continuous production method of chloroethane - Google Patents [patents.google.com]

- 2. CN104311382A - Method for preparing chloroethane from chlorination by-product hydrogen chloride - Google Patents [patents.google.com]

- 3. Convert Ethanol into chloroethane. Complete the reaction: CH3CH2OH + HCl .. [askfilo.com]

- 4. For the preparation of chloroethane A HCl gas is passed class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. How can I prepare chloroethane from ethene? | Filo [askfilo.com]

- 9. brainly.in [brainly.in]

- 10. brainly.in [brainly.in]

- 11. Sciencemadness Discussion Board - Preparation of Chloroethane - Powered by XMB 1.9.11 [sciencemadness.org]

Physical and chemical properties of chloroethane for research applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of chloroethane (ethyl chloride), a versatile compound utilized in various research and industrial applications. It is intended to be a comprehensive resource for professionals in laboratory and drug development settings, offering detailed data, experimental protocols, and safety guidelines.

Physical and Chemical Properties

Chloroethane is a colorless, flammable gas at standard temperature and pressure, often handled as a refrigerated or pressurized liquid.[1][2] It possesses a characteristic faint, sweet, or pungent ether-like odor and a burning taste.[1][3]

Physical Properties

The key physical properties of chloroethane are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₂H₅Cl | [4] |

| Molecular Weight | 64.51 g/mol | [2][5] |

| Boiling Point | 12.3 °C (54.1 °F) at 760 mmHg | [2][3] |

| Melting Point | -138.7 °C (-217.7 °F) | [2][3] |

| Density (liquid) | 0.89 g/mL at 25 °C | [6][7] |

| Vapor Density | 2.22 (vs air) | [3][8] |

| Vapor Pressure | 1000 mmHg at 20 °C | [3] |

| Flash Point | -50 °C (-58 °F) | [4] |

| Autoignition Temp. | 519 °C (966 °F) | [8] |

| Explosive Limits | 3.8% - 15.4% in air | [1][8] |

| Log Kow | 1.43 | [4] |

Solubility

Chloroethane's solubility is a critical factor in its application as a solvent and reagent. It is slightly soluble in water but demonstrates high solubility in many organic solvents.

| Solvent | Solubility | References |

| Water | 0.574 g / 100 mL at 20 °C | [5] |

| Ethanol | 48.3 g / 100 g at 21 °C; Miscible | [5][6] |

| Diethyl Ether | Miscible | [5] |

| Benzene (B151609) | 110 g / 100 g at 25 °C | [4] |

| Acetone | 103 g / 100 g at 25 °C | [4] |

| Methanol | 37 g / 100 g at 25 °C | [4] |

Chemical Reactivity

Chloroethane is a versatile ethylating agent and participates in a range of chemical reactions.[1]

| Property | Description | References |

| Reactivity | Reacts violently with oxidizing agents, alkali metals (e.g., potassium, sodium), calcium, magnesium, and powdered aluminum or zinc.[3] It is sensitive to heat.[6] | [3][6] |

| Decomposition | Upon heating or burning, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[8][9] It is thermally stable up to 400 °C, at which point it yields ethylene (B1197577) and hydrogen chloride.[9] | [8][9] |

| Hydrolysis | It hydrolyzes in the presence of water or steam, particularly with alkalis, to produce corrosive fumes.[3][4] | [3][4] |

| Corrosivity | Liquid chloroethane can attack some forms of plastics, rubber, and coatings.[4] | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chloroethane.

| Spectroscopy | Key Data Points | References |

| ¹H NMR | Two signals are observed: a triplet around 1.48 ppm (CH₃) and a quartet around 3.57 ppm (CH₂). The integration ratio is 3:2. | [5][10][11] |

| ¹³C NMR | Two signals are expected, corresponding to the two distinct carbon environments. | [12][13] |

| Infrared (IR) | C-H stretching: ~2880-3080 cm⁻¹; C-H bending: ~1300-1500 cm⁻¹; C-Cl stretching: ~580-780 cm⁻¹. | [14][15] |

| Mass Spec (MS) | Molecular ion peaks (M+) are observed at m/z 64 and 66, corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The base peak is often the ethyl cation [C₂H₅]⁺ at m/z 29. | [15][16] |

Research Applications

Historically used as a refrigerant, anesthetic, and in the production of tetraethyllead, chloroethane's primary role in modern research is as an inexpensive ethylating agent.[1][15] It is used to introduce an ethyl group (-CH₂CH₃) into various molecules.

Key applications include:

-

Ethylcellulose Production: Used to convert cellulose (B213188) into ethylcellulose, a widely used thickener, binder, and film-former in pharmaceuticals, coatings, and cosmetics.[1][3]

-

Organic Synthesis: Acts as an ethylating agent in reactions such as Friedel-Crafts alkylations to produce ethylbenzene (B125841) (a precursor to styrene) and in the synthesis of various dyes and drugs.[1][3][17]

-

Organometallic Chemistry: Reacts with metals like aluminum to form organoaluminum compounds, which are precursors to polymers.[1]

Experimental Protocols

Safe Handling and Storage

Due to its high flammability and volatility, strict safety protocols must be followed when handling chloroethane.

Protocol:

-

Work Area: All work must be conducted in a well-ventilated chemical fume hood. Ensure an appropriate fire extinguisher (e.g., carbon dioxide, dry chemical) and safety shower/eyewash station are readily accessible.

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., neoprene, viton), and a flame-resistant lab coat.[8][18]

-

Dispensing: Chloroethane is typically supplied as a liquefied compressed gas. Dispense slowly to prevent static electricity buildup and rapid, uncontrolled evaporation, which can cause frostbite.[9][19] Use non-sparking tools.[8][9]

-

Storage: Store cylinders or lecture bottles in a cool, dry, well-ventilated area away from heat, sunlight, and ignition sources.[6][20] Store separately from incompatible materials such as strong oxidizing agents and alkali metals.[6][7] Ensure containers are tightly sealed and clearly labeled.

-

Transport: When moving containers, use a sturdy cart with secondary containment.[20]

-

Spills: In case of a small liquid spill, allow it to evaporate in the fume hood. For larger spills or gas leaks, evacuate the area and follow emergency procedures.

Protocol: Friedel-Crafts Ethylation of Benzene

This protocol describes a representative electrophilic aromatic substitution using chloroethane to produce ethylbenzene.

Materials:

-

Anhydrous Benzene

-

Chloroethane

-

Anhydrous Aluminum Chloride (AlCl₃) catalyst

-

Anhydrous diethyl ether (solvent)

-

Round-bottom flask with reflux condenser and drying tube

-

Stirring apparatus

-

Ice bath

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be protected from atmospheric moisture.

-

Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous diethyl ether. Stir the mixture to form a suspension.

-

Reactant Addition: Cool the flask in an ice bath. Add anhydrous benzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

-

Chloroethane Introduction: Slowly bubble gaseous chloroethane through the reaction mixture or add it as a chilled liquid dropwise. The reaction is exothermic; maintain the temperature below 10 °C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by TLC or GC.

-

Workup: Cool the flask again in an ice bath and slowly add crushed ice, followed by dilute HCl, to quench the reaction and decompose the aluminum chloride complex.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation. The crude ethylbenzene can be purified by distillation.

Protocol: Spectroscopic Analysis

¹H NMR Spectroscopy:

-

Sample Preparation: As chloroethane is a gas at room temperature, a cooled deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube can be used. Carefully bubble a small amount of chloroethane gas through the solvent or add a drop of the chilled liquid. Cap the tube immediately.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Lock and shim the spectrometer on the deuterated solvent. Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 16-32 scans are sufficient.

-

Processing: Fourier transform the FID, phase the spectrum, and reference it to the residual solvent peak or TMS. Integrate the signals to confirm the 3:2 proton ratio.

IR Spectroscopy (Gas Phase):

-

Sample Preparation: Evacuate a gas-phase IR cell. Introduce a small partial pressure of chloroethane gas into the cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty gas cell. Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The background spectrum is automatically subtracted. Identify and label the characteristic absorption bands for C-H and C-Cl bonds.

Mass Spectrometry:

-

Sample Preparation: Introduce gaseous chloroethane directly into the ion source via a gas inlet system or inject a dilute solution in a volatile solvent (e.g., methanol) for techniques like Electron Ionization (EI).

-

Instrumentation: Employ a mass spectrometer, typically with an EI source for small volatile molecules.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-100).

-

Analysis: Identify the molecular ion peaks at m/z 64 and 66 and analyze the fragmentation pattern.

Toxicology and Biological Effects

Chloroethane is the least toxic of the chloroethanes but is a central nervous system depressant.[1]

-

Acute Exposure: Inhalation of vapors can cause effects similar to alcohol intoxication, lack of muscle coordination, and unconsciousness at higher concentrations.[3] Rapid evaporation of the liquid on skin can cause frostbite.[3]

-

Chronic Exposure: Long-term effects on humans are not well-documented. Animal studies have shown potential effects on the lungs, liver, and kidneys.[3]

-

Carcinogenicity: The National Toxicology Program (NTP) has indicated that inhaled ethyl chloride is carcinogenic in female mice and may be carcinogenic in rats.[21]

-

Mechanism of Anesthesia: The anesthetic effects of chloroethane and other general anesthetics are not tied to a single receptor but are thought to involve potentiation of inhibitory neurotransmitter receptors, such as GABA-A and glycine (B1666218) receptors, and disruption of lipid rafts in neuronal membranes.[2][3][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 3. General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN1313495C - Hydroxy ethyl cellulose preparation method - Google Patents [patents.google.com]

- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 9. How To [chem.rochester.edu]

- 10. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Simple, One-Pot Method for Preparing Transparent Ethyl Cellulose Films with Good Mechanical Properties [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Process for preparing hydroxy ethyl cellulose [diva-portal.org]

- 14. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. engineering.rowan.edu [engineering.rowan.edu]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. courses.washington.edu [courses.washington.edu]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

- 23. Theories of general anaesthetic action - Wikipedia [en.wikipedia.org]

Spectroscopic data analysis of chloroethane (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of the spectroscopic data for chloroethane (CH₃CH₂Cl), a key organohalogen compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and visual representations of spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For chloroethane, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy of Chloroethane

The proton NMR spectrum of chloroethane displays two distinct signals, corresponding to the two non-equivalent sets of protons in the molecule.[1] The integration of these signals reveals a 3:2 ratio, consistent with the number of protons on the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively.[1]

Table 1: ¹H NMR Spectroscopic Data for Chloroethane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.57 | Quartet | ~7.2 | 2H | -CH₂-Cl |

| ~1.48 | Triplet | ~7.2 | 3H | -CH₃ |

Data sourced from publicly available spectral databases and literature.[2]

Interpretation: The methylene (-CH₂-) protons are deshielded by the electronegative chlorine atom, causing them to appear at a higher chemical shift (downfield) compared to the methyl (-CH₃) protons.[1] The splitting pattern follows the n+1 rule: the -CH₂- signal is split into a quartet by the three neighboring -CH₃ protons (3+1=4), and the -CH₃ signal is split into a triplet by the two adjacent -CH₂- protons (2+1=3).

Caption: Spin-spin coupling in Chloroethane's ¹H NMR spectrum.

¹³C NMR Spectroscopy of Chloroethane

The proton-decoupled ¹³C NMR spectrum of chloroethane shows two distinct singlets, confirming the presence of two unique carbon environments.[3]

Table 2: ¹³C NMR Spectroscopic Data for Chloroethane

| Chemical Shift (δ) ppm | Assignment |

| ~39.9 | -CH₂-Cl |

| ~18.7 | -CH₃ |

Data sourced from publicly available spectral databases.

Interpretation: Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine (-CH₂-Cl) is more deshielded and thus appears at a higher chemical shift compared to the methyl carbon (-CH₃).[3]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like chloroethane.

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of chloroethane for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[4][5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[4]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.[4]

-

Acquisition:

-

For ¹H NMR , a standard one-dimensional pulse sequence is used. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[7]

-

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1][3]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of chloroethane provides characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for Chloroethane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2900 - 3000 | Strong | C-H stretching |

| ~1450 | Medium | C-H bending (scissoring/bending) |

| ~1380 | Medium | C-H bending (methyl symmetric bend) |

| ~675 - 780 | Strong | C-Cl stretching |

Data is a representation from typical spectra. The fingerprint region (~400 to 1500 cm⁻¹) contains a unique set of complex vibrations for chloroethane.[8]

Interpretation: The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes. The prominent, strong band in the lower wavenumber region (around 675-780 cm⁻¹) is indicative of the C-Cl stretching vibration, a key feature for identifying chloroethane.[8]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a volatile liquid like chloroethane, the spectrum is often obtained as a "neat" sample (pure liquid).[9][10]

-

Sample Preparation:

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10] Handle them by the edges to avoid moisture from fingers.

-

Using a pipette, place one to two drops of liquid chloroethane onto the center of one salt plate.[9]

-

Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[9]

-

-

Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the IR spectrum of chloroethane.

-

-

Post-Analysis:

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator for storage.[10][11]

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of chloroethane shows two molecular ion peaks at m/z 64 and 66.[12] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1.[12] Consequently, the peak at m/z 66 has about one-third the intensity of the peak at m/z 64.[12]

Table 4: Mass Spectrometry Data for Chloroethane

| m/z | Relative Abundance | Assignment |

| 66 | ~33% | [CH₃CH₂³⁷Cl]⁺ (Molecular ion, M+2) |

| 64 | 100% (Base Peak) | [CH₃CH₂³⁵Cl]⁺ (Molecular ion, M⁺) |

| 49 | Moderate | [CH₂³⁵Cl]⁺ |

| 29 | Strong | [CH₃CH₂]⁺ |

| 27 | Strong | [C₂H₃]⁺ |

Relative abundances can vary depending on the instrument and ionization energy.[13]

Interpretation: The molecular ion undergoes fragmentation. A common fragmentation pathway is the loss of a chlorine radical, leading to the formation of the ethyl cation ([CH₃CH₂]⁺) at m/z 29.[12] Further fragmentation can lead to the loss of hydrogen atoms or other neutral molecules.

Caption: Key fragmentation pathways for chloroethane in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Volatile Liquid)

The following describes a general procedure for analyzing a volatile liquid like chloroethane using electron ionization (EI) mass spectrometry.

-

Sample Introduction:

-

A small amount of the liquid chloroethane is injected into the instrument's inlet system.

-

Due to its volatility, the sample readily vaporizes in the low-pressure environment of the mass spectrometer.[14]

-

-

Ionization:

-

The gaseous sample molecules pass into the ionization chamber.

-

In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙).[12]

-

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

-

Integrated Spectroscopic Workflow

The elucidation of a molecule's structure, such as chloroethane, relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow showing how different spectroscopic data confirm structure.

References

- 1. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. brainly.com [brainly.com]

- 3. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. massbank.eu [massbank.eu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Chloroethane reaction mechanisms with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of Chloroethane with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloroethane, a primary haloalkane, serves as a fundamental substrate for studying nucleophilic substitution and elimination reactions. Its simple structure allows for a clear examination of the underlying principles governing these transformations. This technical guide provides a comprehensive overview of the predominant reaction mechanisms of chloroethane with various nucleophiles, focusing on bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). We delve into the kinetics, stereochemistry, and the key factors that dictate the competition between these pathways, including the nature of the nucleophile, solvent effects, and temperature. Detailed experimental protocols for kinetic analysis and product identification are provided, alongside visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction to Chloroethane Reactivity

Chloroethane (CH₃CH₂Cl) is a primary haloalkane. Its reactivity is dominated by the polar carbon-chlorine (C-Cl) bond, where the chlorine atom is more electronegative than the carbon atom. This polarity creates a partial positive charge (δ+) on the α-carbon, making it susceptible to attack by electron-rich species known as nucleophiles. The C-Cl bond is also the weakest bond in the molecule, allowing the chloride ion to act as a good leaving group. Consequently, chloroethane primarily undergoes two competing bimolecular reaction mechanisms: SN2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular).

Bimolecular Nucleophilic Substitution (SN2) Mechanism

The SN2 reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The rate of the reaction is dependent on the concentration of both the chloroethane and the nucleophile, exhibiting second-order kinetics.[1]

Rate = k[CH₃CH₂Cl][Nu⁻]

Mechanism Details

The key feature of the SN2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group.[2][3][4] This approach, at 180° to the C-Cl bond, is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding orbital.[4] This concerted process proceeds through a single, high-energy transition state where the carbon atom is transiently five-coordinate, and the C-Nu bond is forming as the C-Cl bond is breaking.[3][4] A significant consequence of this mechanism is the inversion of stereochemistry at the carbon center, often referred to as a Walden inversion.[2]

Reactions with Specific Nucleophiles

-